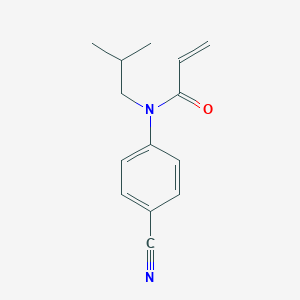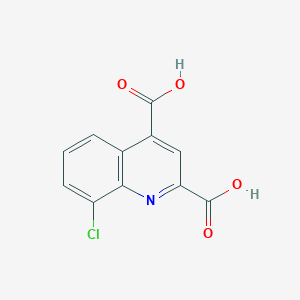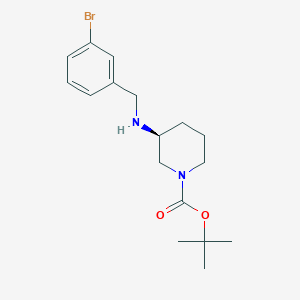![molecular formula C20H13Cl3N2O B2389533 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-75-6](/img/structure/B2389533.png)
6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, also known as 6-chloro-2-phenyl-1H-1,3-benzimidazole (6-CPB), is a heterocyclic compound that has been studied extensively for its potential applications in biomedicine. 6-CPB is a member of the benzimidazole family and is a derivative of the widely used drug chloramphenicol. 6-CPB has been found to possess a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 6-CPB has been studied for its ability to modulate the activity of enzymes involved in drug metabolism and for its potential role in the treatment of neurological disorders.
科学的研究の応用
6-CPB has been studied extensively for its potential applications in biomedicine. 6-CPB has been found to possess a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anti-cancer activities. 6-CPB has been studied for its ability to modulate the activity of enzymes involved in drug metabolism and for its potential role in the treatment of neurological disorders. In addition, 6-CPB has been investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and epilepsy.
作用機序
The exact mechanism of action of 6-CPB is not yet fully understood. However, it has been suggested that 6-CPB may act by inhibiting the activity of enzymes involved in drug metabolism, such as cytochrome P450, and by modulating the activity of the neurotransmitter GABA. In addition, 6-CPB has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities.
Biochemical and Physiological Effects
6-CPB has been found to possess a variety of biochemical and physiological effects. 6-CPB has been shown to possess antimicrobial activity and to modulate the activity of enzymes involved in drug metabolism. In addition, 6-CPB has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. 6-CPB has also been studied for its potential role in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
実験室実験の利点と制限
The advantages of using 6-CPB in laboratory experiments include its relative ease of synthesis, its low cost, and its wide range of biological activities. In addition, 6-CPB is a well-studied compound, with a wealth of literature available on its structure, synthesis, and biological activities. The main limitation of using 6-CPB in laboratory experiments is its potential toxicity, as it has been found to possess cytotoxic and genotoxic properties.
将来の方向性
Future research on 6-CPB should focus on further elucidating its mechanism of action and exploring its potential applications in biomedicine. In addition, further research should be conducted to assess the safety and efficacy of 6-CPB for the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Furthermore, further studies should be conducted to investigate the potential toxicity of 6-CPB and to develop safer and more effective derivatives of 6-CPB. Finally, further research should be conducted to explore the potential applications of 6-CPB in the fields of agriculture, food science, and veterinary medicine.
合成法
6-CPB can be synthesized in various ways, including via a Grignard reaction, a Wittig reaction, or a Heck reaction. The Grignard reaction is the most commonly used method for the synthesis of 6-CPB. This reaction involves the addition of a Grignard reagent to a halogenated benzene ring to form the desired product. The Wittig reaction is another method for the synthesis of 6-CPB and involves the use of a phosphonium salt and a carbonyl compound in the presence of a base. The Heck reaction is an efficient method for the synthesis of 6-CPB and involves the use of a palladium-catalyzed coupling reaction.
特性
IUPAC Name |
6-chloro-1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-14-9-10-18-19(11-14)25(20(24-18)13-5-2-1-3-6-13)26-12-15-16(22)7-4-8-17(15)23/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGKPVZMQVLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2389460.png)
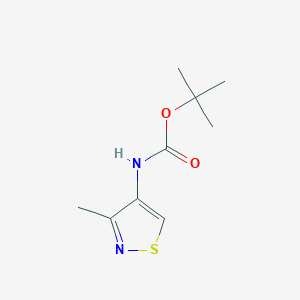
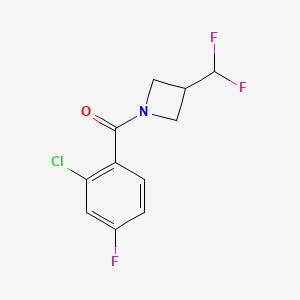
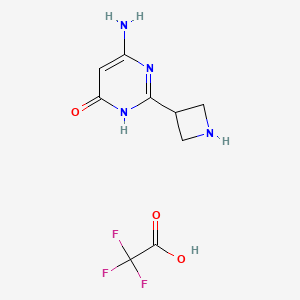

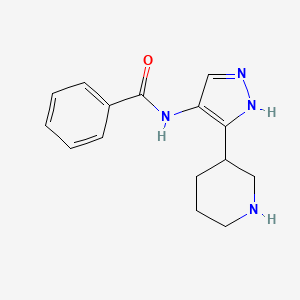
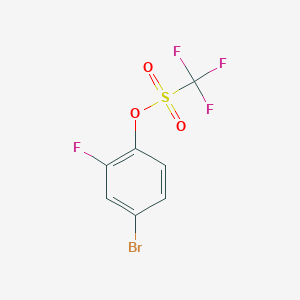
![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)
